molecular formula C13H11BrN2O2 B3011702 1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 926234-60-8

1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B3011702
CAS No.: 926234-60-8
M. Wt: 307.147
InChI Key: GGFYZEOQSFWAJG-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a halogenated pyrazole derivative featuring a cyclopentane-fused pyrazole core. The compound’s structure includes a 3-bromophenyl substituent at position 1 and a carboxylic acid group at position 3 (Figure 1). This configuration confers unique physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry and agrochemical research. Its molecular weight is approximately 323.19 g/mol (calculated based on C₁₃H₁₂BrN₂O₂), with a purity typically ≥95% in commercial supplies .

The carboxylic acid group enables hydrogen bonding and salt bridge formation, critical for interactions with enzymatic active sites .

Properties

IUPAC Name

1-(3-bromophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-8-3-1-4-9(7-8)16-11-6-2-5-10(11)12(15-16)13(17)18/h1,3-4,7H,2,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFYZEOQSFWAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926234-60-8
Record name 1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
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Biological Activity

1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. The pyrazole scaffold has been extensively studied for its pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting relevant research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H9BrN2O2
  • Molecular Weight : 295.11 g/mol

Anti-inflammatory Activity

Research indicates that compounds derived from the pyrazole framework exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of pyrazoles can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain pyrazole derivatives demonstrated up to 84% inhibition in carrageenan-induced paw edema models, indicating their potential as anti-inflammatory agents .

CompoundInhibition (%)Reference
Pyrazole Derivative A84.2
Standard Drug (Diclofenac)86.72

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. In vitro studies have shown that various pyrazoles exhibit activity against a range of bacterial strains and fungi. For example, compounds were tested against E. coli, Bacillus subtilis, and Aspergillus niger, with some showing promising results comparable to standard antibiotics like ampicillin .

PathogenCompound TestedMinimum Inhibitory Concentration (MIC)
E. coliPyrazole Derivative B40 µg/mL
Bacillus subtilisPyrazole Derivative C40 µg/mL
Aspergillus nigerPyrazole Derivative D40 µg/mL

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Some studies indicate that certain compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. These effects are often mediated through the modulation of signaling pathways involved in cell proliferation and survival .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized a series of novel pyrazole derivatives and evaluated their biological activities. Among these, one derivative exhibited a significant reduction in tumor necrosis factor-alpha (TNF-α) levels by up to 93% at a concentration of 10 µM compared to the standard dexamethasone .

Case Study 2: Structure-Activity Relationship (SAR)

Another research focused on the structure-activity relationship (SAR) of various substituted pyrazoles. It was found that the introduction of halogen groups significantly enhanced the anti-inflammatory activity of these compounds. The study concluded that specific substitutions could lead to improved efficacy against inflammation-related disorders .

Scientific Research Applications

Medicinal Chemistry

1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid has been studied for its potential as a therapeutic agent. Its structural features allow it to act on various biological targets:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, studies have shown that modifications to the cyclopenta[c]pyrazole ring can enhance its activity against breast cancer cells .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, making it a candidate for developing treatments for inflammatory diseases .

Biological Studies

The compound serves as a valuable tool in biological research:

  • Biomarker Development : Its derivatives have been explored as potential biomarkers for disease states due to their specific interactions with biological molecules .
  • Drug Delivery Systems : The compound's ability to form stable complexes with various drugs has led to its investigation in drug delivery applications, improving the bioavailability of poorly soluble drugs .

Case Studies

StudyFindingsReference
Anticancer ActivityDemonstrated cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Anti-inflammatory EffectsShowed significant reduction in pro-inflammatory cytokines in cell models.
Drug DeliveryEnhanced solubility and stability of co-administered drugs when used as a carrier.

Organic Electronics

The compound is being investigated for its use in organic electronic devices due to its electronic properties:

  • Semiconductor Materials : Its derivatives have shown promise as materials for organic semiconductors, which are essential for developing flexible electronic devices .

Polymer Chemistry

Research has explored the incorporation of this compound into polymer matrices:

  • Conductive Polymers : The integration of cyclopenta[c]pyrazole derivatives into conductive polymers has been shown to enhance their electrical conductivity and stability .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Cyclopenta[c]pyrazole Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups Purity (%) CAS Number
1-(3-Bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid 3-Bromophenyl ~323.19 Carboxylic acid ≥95 Not explicitly listed
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride 4-Fluorophenyl 253.7 Amine, Hydrochloride ≥95 1909320-30-4
1-(4-Chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid 4-Chloro-2-fluorophenyl 296.71 Carboxylic acid ≥95 Not listed
1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid 4-Chlorophenyl 295.75 Carboxylic acid ≥95 97438-03-4

Key Observations :

  • Halogen Effects : The 3-bromophenyl substituent in the target compound increases molecular weight and lipophilicity compared to fluorinated analogs (e.g., 4-fluorophenyl derivative, MW 253.7 g/mol) . Bromine’s larger atomic radius may enhance π-π stacking interactions in biological systems.
  • Functional Groups : Amine and hydrochloride modifications (e.g., 1909320-30-4) improve solubility but reduce metabolic stability compared to carboxylic acid derivatives .

Key Findings :

  • The 3-bromophenyl analog’s carboxylic acid group may target ATP-binding pockets in kinases, similar to pyrazolo[4,3-c]pyridin-4(5H)-ones .
  • Trifluoromethyl-substituted pyrazoles (e.g., ) exhibit superior anti-proliferative activity compared to brominated derivatives, likely due to enhanced metabolic stability and electronegativity.

Commercial Availability and Pricing

  • Target Compound : Available from suppliers like CymitQuimica (CAS 1264044-99-6) at ~$510/g for 1 g quantities .
  • Fluorinated Analog : Priced at ~$248/250 mg (CAS 1909320-30-4) .
  • Chlorinated Derivatives: Santa Cruz Biotechnology offers 1-(4-chlorophenyl)-cyclohepta[c]pyrazole-3-carboxylic acid at $248/250 mg .

Q & A

Q. What are the recommended synthetic protocols for 1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

Cyclopenta[c]pyrazole Core Formation : Use a [3+2] cycloaddition between a substituted cyclopentenone and a hydrazine derivative under reflux in ethanol or THF.

Bromophenyl Substitution : Introduce the 3-bromophenyl group via Suzuki-Miyaura cross-coupling, employing Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a degassed DMF/water mixture (70–90°C, 12–24 hours) .

Carboxylic Acid Functionalization : Hydrolyze the ester intermediate (e.g., ethyl ester) using NaOH in aqueous THF, followed by acidification with HCl to yield the free carboxylic acid .
Key Characterization : Confirm intermediate purity via TLC and final product structure using 1^1H/13^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS).

Q. How is the compound’s structural integrity validated under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for similar pyrazole derivatives) .
  • pH Stability : Conduct stability studies in buffers (pH 2–12) at 37°C for 24–72 hours, monitored via HPLC to detect hydrolysis or ring-opening byproducts .
  • Solubility Profiling : Use shake-flask methods in DMSO, ethanol, and aqueous buffers (with 0.1% Tween-80 for lipophilic systems) to determine solubility limits .

Q. What spectroscopic techniques are critical for resolving ambiguities in structural assignments?

Methodological Answer:

  • NMR Ambiguities : For overlapping signals in 1^1H NMR, employ 2D techniques (COSY, HSQC) to assign proton-carbon correlations. Deuteration of exchangeable protons (e.g., NH) using D₂O clarifies splitting patterns .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemical uncertainties, as demonstrated for analogous pyrazole-carboxylic acid derivatives .
  • Mass Spectrometry : Use HRMS (ESI-TOF) to distinguish between isobaric species (e.g., bromine isotope patterns) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the bromophenyl-substituted intermediate?

Methodological Answer:

  • Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (XPhos, SPhos) to enhance coupling efficiency .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reaction rate and byproduct formation .
  • Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps (e.g., oxidative addition of the aryl bromide) .

Q. How to address contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Design : For autophagy studies (e.g., mTOR/p70S6K inhibition), use prostate cancer cell lines (PC-3, LNCaP) with LC3-II/GFP-LC3 puncta quantification and Western blot validation .
  • Control Experiments : Include positive controls (e.g., rapamycin for autophagy induction) and assess off-target effects via kinase profiling (e.g., Eurofins KinaseProfiler™) .
  • Data Normalization : Normalize activity data to cell viability (MTT assay) to distinguish cytotoxic vs. pathway-specific effects .

Q. What computational strategies predict the compound’s binding affinity to kinase targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., mTOR kinase domain PDB: 4JT6). Focus on hydrogen bonding with pyrazole-N and bromophenyl halogen interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, calculating root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
  • SAR Analysis : Compare with analogs (e.g., 3-chlorophenyl or trifluoromethyl derivatives) to identify critical substituents for potency .

Q. How to resolve discrepancies between theoretical and experimental logP values?

Methodological Answer:

  • Experimental logP : Measure via shake-flask method (octanol/water partition) with HPLC quantification .
  • Theoretical Adjustments : Apply correction factors in software (e.g., ChemAxon) for electronegative groups (bromine, carboxylic acid) that deviate from atom-additivity models .
  • Ionization Effects : Account for pH-dependent ionization (pKa ~3.5 for the carboxylic acid) using potentiometric titration .

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at -20°C in amber vials under argon to prevent photolytic debromination and oxidation .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose) for aqueous stability .
  • Degradation Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to track hydrolysis or dimerization .

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